molecular formula C10H14ClNO2 B2456781 2-(Ethylamino)-2-phenylacetic acid hydrochloride CAS No. 37563-26-1

2-(Ethylamino)-2-phenylacetic acid hydrochloride

Cat. No.: B2456781
CAS No.: 37563-26-1
M. Wt: 215.68
InChI Key: DBEMPGALLPQRRL-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-phenylacetic acid hydrochloride is a chiral phenylglycine derivative used in synthetic organic chemistry and pharmaceutical research. Compounds within this family serve as key intermediates in the synthesis of more complex molecules for medicinal chemistry and biotechnology applications . This substance should be handled by qualified professionals only. It is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any personal use. Safety and Handling: Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information before using this product. Store in a cool, dry place under conditions recommended for similar compounds, typically in a sealed container at room temperature . Note: The specific applications and research value of this exact compound are not detailed in publicly available sources. The information provided is based on its structural class.

Properties

IUPAC Name

2-(ethylamino)-2-phenylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-11-9(10(12)13)8-6-4-3-5-7-8;/h3-7,9,11H,2H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEMPGALLPQRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CC=CC=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-phenylacetic acid hydrochloride typically involves the reaction of phenylacetic acid with ethylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-phenylacetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : 2-(Ethylamino)-2-phenylacetic acid hydrochloride is utilized as a precursor for synthesizing complex organic molecules. It can participate in various chemical reactions, including alkylation and acylation, to form derivatives with enhanced properties .
  • Synthesis of Pharmaceuticals : The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in developing drugs targeting neurological disorders .

Biological Research

  • Biochemical Pathway Studies : Researchers employ this compound to investigate biochemical pathways and enzyme interactions. Its ability to modulate receptor activity makes it a valuable tool in pharmacological studies.
  • Potential Therapeutic Applications : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. These findings indicate its potential use in treating conditions such as pain and inflammation .

Medical Research

  • Drug Development : The compound has been investigated for its role as a precursor in drug development, particularly for compounds aimed at treating Alzheimer's disease. Its enantioselective alkylation has shown promise in synthesizing γ-secretase modulators, which are critical in the context of neurodegenerative diseases .

Case Study 1: Synthesis of γ-Secretase Modulators

A significant application of this compound was demonstrated in the synthesis of γ-secretase modulators. In a study, researchers successfully used direct alkylation methods to produce compounds with high enantioselectivity and yield. The process was scalable, indicating its feasibility for industrial applications .

Case Study 2: Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant anti-inflammatory activity in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Summary Table of Applications

Application AreaSpecific UsesNotes
ChemistryBuilding block for organic synthesisUsed in alkylation and acylation reactions
Biological ResearchBiochemical pathway studiesModulates enzyme interactions
Medical ResearchDrug development for neurological disordersInvestigated for use in Alzheimer's treatment
Industrial ProductionPrecursor for pharmaceuticalsLarge-scale synthesis methods employed

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The ethylamino group plays a crucial role in binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A precursor in the synthesis of 2-(Ethylamino)-2-phenylacetic acid hydrochloride.

    Ethylamine: Another precursor used in the synthesis process.

    2-(Methylamino)-2-phenylacetic acid: A similar compound with a methylamino group instead of an ethylamino group.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the ethylamino group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

Q & A

Q. What are the key considerations for synthesizing 2-(Ethylamino)-2-phenylacetic acid hydrochloride in a laboratory setting?

Synthesis requires careful optimization of reaction conditions. A typical protocol involves:

  • Amine protection : Use Boc anhydride to protect the ethylamino group, preventing undesired side reactions .
  • Coupling reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the phenylacetic acid moiety to the protected amine.
  • Deprotection and salt formation : Remove the Boc group using trifluoroacetic acid (TFA), followed by treatment with hydrochloric acid to form the hydrochloride salt .
  • Purification : Recrystallization or preparative HPLC ensures high purity (>95%).

Q. Key Parameters :

StepReagents/ConditionsPurpose
ProtectionBoc anhydride, DCM, RTPrevents amine reactivity
CouplingEDC, HOBt, DMFFacilitates amide bond formation
DeprotectionTFA, DCMRemoves Boc group
Salt formationHCl (gaseous or aqueous)Enhances solubility/stability

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via 1^1H and 13^{13}C NMR, focusing on the ethylamino (-CH2_2CH3_3) and phenylacetic acid protons (e.g., aromatic protons at ~7.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>97%) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies the molecular ion peak (m/z = [M+H]+^+ = 224.1) .
  • Elemental Analysis : Validate empirical formula (C10_{10}H14_{14}ClNO2_2) with <0.3% deviation .

Advanced Research Questions

Q. How can computational methods be integrated into experimental design to optimize synthesis pathways?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, predicting optimal solvent systems (e.g., DMF vs. THF) and activation energies .
  • Machine Learning (ML) : Train models on reaction databases to predict yield outcomes under varying conditions (temperature, catalyst loading). For example, ICReDD’s approach combines computation and experimental feedback loops to reduce trial-and-error .
  • Kinetic Modeling : Simulate reaction progress to identify rate-limiting steps (e.g., deprotection efficiency) and adjust reagent stoichiometry .

Q. What strategies resolve contradictions between theoretical and experimental data regarding the compound’s reactivity?

  • Cross-Validation : Compare computational predictions (e.g., reaction barriers from DFT) with experimental kinetics (e.g., via in-situ IR monitoring). Discrepancies may arise from solvent effects or unaccounted intermediates .
  • Isolation of Intermediates : Use cold trapping or quench experiments to isolate transient species (e.g., acyloxyborane intermediates in coupling reactions) for structural validation .
  • Multivariate Analysis : Apply design of experiments (DoE) to decouple variables (e.g., pH, temperature) and identify dominant factors affecting yield .

Q. How should stability studies be designed to assess degradation under varying conditions?

  • Forced Degradation : Expose the compound to stressors:
    • Thermal : 40–80°C for 24–72 hours.
    • Hydrolytic : pH 1–13 buffers at 37°C.
    • Oxidative : 3% H2_2O2_2 or AIBN.
  • Analytical Monitoring : Track degradation via HPLC-MS to identify byproducts (e.g., hydrolysis to 2-phenylacetic acid) .
  • Storage Recommendations : Stability data (e.g., hygroscopicity from TGA/DSC) inform storage in desiccated, amber vials at -20°C .

Methodological Challenges and Solutions

Q. How can chiral purity be ensured during synthesis?

  • Chiral Chromatography : Use a Chiralpak® IA column to resolve enantiomers, critical for pharmacological activity studies .
  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during coupling to control stereochemistry .

Q. What advanced techniques validate interactions of the compound with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_\text{on}/koff_\text{off}) to receptors like GABAA_A or NMDA .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Safety and Compliance

  • Hazard Mitigation : Follow OSHA guidelines (H302, H315) for handling hydrochloric acid derivatives. Use fume hoods and PPE during salt formation .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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